molecular formula C18H26N4S B5786094 5,5,7,7-TETRAMETHYL-2-[(PIPERIDINOMETHYLENE)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE

5,5,7,7-TETRAMETHYL-2-[(PIPERIDINOMETHYLENE)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE

Cat. No.: B5786094
M. Wt: 330.5 g/mol
InChI Key: QHANFIOKHGCNBP-UDWIEESQSA-N
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Description

5,5,7,7-Tetramethyl-2-[(piperidinomethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl cyanide is a complex organic compound that belongs to the class of tetrahydrothieno[2,3-c]pyridines. This compound is characterized by its unique structure, which includes a piperidinomethylene group and a cyanide group attached to the tetrahydrothieno[2,3-c]pyridine core. It has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,7,7-tetramethyl-2-[(piperidinomethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl cyanide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile.

    Reaction with Piperidine: The starting material is reacted with piperidine in the presence of a suitable catalyst under controlled temperature and pressure conditions to form the piperidinomethylene derivative.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

5,5,7,7-Tetramethyl-2-[(piperidinomethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl cyanide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5,5,7,7-tetramethyl-2-[(piperidinomethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
  • Methyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Uniqueness

5,5,7,7-Tetramethyl-2-[(piperidinomethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl cyanide is unique due to the presence of the piperidinomethylene group and the cyanide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

5,5,7,7-tetramethyl-2-[(E)-piperidin-1-ylmethylideneamino]-4,6-dihydrothieno[2,3-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4S/c1-17(2)10-13-14(11-19)16(23-15(13)18(3,4)21-17)20-12-22-8-6-5-7-9-22/h12,21H,5-10H2,1-4H3/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHANFIOKHGCNBP-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)N=CN3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)/N=C/N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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